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Introduction

Organoid technology represents a significant advancement in preclinical drug development and
toxicology, offering three-dimensional, self-organizing models that closely recapitulate the
physiology of human organs.[1][2][3][4] This document provides detailed application notes and
protocols for the use of phenothiazine derivatives in organoid models. While specific research
on aminopromazine in organoids is not currently available in the published literature, this
report uses the extensively studied phenothiazine, chlorpromazine (CPZ), as a representative
compound to illustrate the application and methodologies in a cholangiocyte organoid model.[1]
[2][5] These protocols can be adapted for the investigation of aminopromazine and other
related compounds.

Chlorpromazine, a first-generation antipsychotic, is known to carry a risk of drug-induced liver
injury (DILI), particularly cholestatic damage to the bile ducts.[2][6] Recent studies have utilized
intrahepatic cholangiocyte organoids (ICOs) to model CPZ-induced bile duct injury, providing
valuable mechanistic insights into its toxicity.[1][2][5] This model allows for the investigation of
dose- and time-dependent toxicity, barrier function disruption, oxidative stress, and changes in
transporter expression.[1][2]
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Quantitative Data Summary

The following tables summarize the quantitative data from studies of chlorpromazine in
differentiated cholangiocyte-like cell organoids (CLCOS).

Table 1: Cytotoxicity of Chlorpromazine (CPZ) in Cholangiocyte-Like Cell Organoids (CLCOs)

Condition Time Point IC50 Value (pM) Assay Used
CPZ alone 72 hours 52.8 AlamarBlue
CPZ + Bile Acid

) 72 hours 63.5 AlamarBlue
Cocktail
CPZ alone 72 hours 56.4 LDH Release
CPZ + Bile Acid

) 72 hours 67.2 LDH Release
Cocktail

Data extracted from a study on CPZ-induced bile duct injury in cholangiocyte organoids.[2] A
30 uM concentration was found to be non-cytotoxic at 24 hours but decreased viability at 72
hours and was used for subsequent mechanistic experiments.

Table 2: Effect of Chlorpromazine (CPZ) on Gene Expression in CLCOs
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Fold Change vs.

Gene Target Function Condition
Control
Barrier Function
TJP1 (Z0O-1) Tight Junction Protein CPZ (30 pM, 72h) Decreased
) Adherens Junction
CDH1 (E-cadherin) ) CPZ (30 pM, 72h) Decreased
Protein
Extracellular Matrix
LOXL2 ) CPZ (30 uM, 72h) Decreased
Formation
Bile Acid Transporters
ABCC3 Basolateral Efflux CPZ (30 pM, 72h) Decreased
SLC51A Basolateral Efflux CPZ (30 pM, 72h) Decreased
SLC51B Basolateral Efflux CPZ (30 pM, 72h) Decreased
ABCB1 Basolateral Efflux CPZ (30 pM, 72h) Decreased

Summary of findings from Wang et al., where CPZ exposure led to a significant reduction in the
expression of genes crucial for maintaining monolayer integrity and bile acid transport.[1][2]

Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Chlorpromazine-
Induced Cholangiocyte Injury
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Caption: Proposed mechanism of CPZ-induced injury in cholangiocyte organoids.

Experimental Workflow for Assessing Drug Toxicity in
Organoids

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1665993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase 1: Organoid Culture & Differentiation

Isolate Intrahepatic
Cholangiocytes (ICOs)
from Liver Biopsy

Culture ICOs in Matrigel
with Expansion Medium

Passage and Expand
Organoids

Differentiate into Cholangiocyte-
Like Cell Organoids (CLCOs)

Phase 2: Dr;yg Treatment

Expose CLCOs to
Aminopromazine/CPZ
| (Dose-Response & Time-Course)

]

Phase 3: Endp‘

;int Analysis

Cytotoxicity Assays Barrier Function Gene Expression Protein Expression

(AlamarBlue, LDH) (Rhodamine-123 Assay)

Oxidative Stress
(ROS Measurement)

(qPCR) (Immunofluorescence)

Click to download full resolution via product page

Caption: General workflow for testing phenothiazine toxicity in organoids.

Experimental Protocols

Protocol 1: Culture and Differentiation of Intrahepatic
Cholangiocyte Organoids (ICOs)
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This protocol is adapted from methodologies used for establishing and differentiating human

cholangiocyte organoids.[2][3][7]

Materials:

Human liver tissue (biopsy)
Digestion Buffer (e.g., Collagenase/Dispase solution)
Basal Culture Medium (Advanced DMEM/F12)

Expansion Medium (Basal medium supplemented with Noggin, R-spondin, EGF, FGF10,
Gastrin, N-acetylcysteine, B27 supplement)

Differentiation Medium (Basal medium supplemented with FGF10, NAC, B27, ITS Premix)
Matrigel (growth factor reduced)
Cell recovery solution (e.g., TrypLE)

Culture plates (24-well or 48-well)

Procedure:

Isolation: Mince the liver tissue and digest with an appropriate enzyme cocktail at 37°C to
isolate intrahepatic bile duct fragments.

Seeding: Resuspend the isolated fragments or cells in cold Matrigel and seed 40-50 pL
domes in the center of pre-warmed 24-well plate wells.

Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.

[7]

Expansion: Overlay each dome with 500 pL of Expansion Medium. Culture at 37°C, 5% CO-,
changing the medium every 2-3 days.

Passaging: Once organoids are large and dense (typically 7-10 days), mechanically or
enzymatically dissociate them. Re-plate the fragments in fresh Matrigel at a 1:3 to 1:4 ratio.
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[8]

 Differentiation: For experiments, switch confluent organoid cultures from Expansion Medium
to Differentiation Medium for one week to obtain mature cholangiocyte-like cell organoids
(CLCOs).[8]

Protocol 2: Drug Treatment and Cytotoxicity
Assessment

Materials:

Differentiated CLCOs in 24-well plates

Chlorpromazine (or Aminopromazine) stock solution

Culture medium

AlamarBlue HS reagent[9][10]

LDH Cytotoxicity Assay Kit[2]
Procedure:

o Drug Preparation: Prepare serial dilutions of the test compound (e.g., 0-320 uM for CPZ) in
the appropriate culture medium.[1]

o Treatment: Aspirate the old medium from the CLCO cultures and add the medium containing
the drug concentrations. Include a vehicle-only control.

 Incubation: Incubate the plates for the desired time points (e.qg., 24, 48, 72 hours).
AlamarBlue Assay (Viability):[9][10]

» At the end of the incubation period, add AlamarBlue reagent to each well at a volume equal
to 10% of the culture medium volume.

e Incubate for 2-4 hours at 37°C, protected from light.
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e Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength
of 590 nm using a microplate reader.

o Calculate cell viability as a percentage relative to the vehicle-treated control.
LDH Assay (Cytotoxicity):
o At the end of the incubation period, carefully collect the culture supernatant from each well.

o Follow the manufacturer's instructions for the LDH assay kit to measure the amount of
lactate dehydrogenase released from damaged cells.

o Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

Protocol 3: Assessment of Cholangiocyte Barrier
Function

This protocol uses Rhodamine-123, a fluorescent substrate, to assess the integrity of the
cholangiocyte barrier. Disruption of tight junctions leads to leakage of the dye into the organoid
lumen.[1][11]

Materials:

e Treated CLCOs

» Rhodamine-123 stock solution
e Fluorescence microscope
Procedure:

e Preparation: Following drug treatment, wash the CLCOs gently with pre-warmed basal
medium.

¢ Staining: Add medium containing Rhodamine-123 (e.g., 5 uM) to each well.

e |ncubation: Incubate for 30 minutes at 37°C.
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e Washing: Wash the CLCOs three times with fresh medium to remove the excess dye.
¢ Imaging: Immediately acquire images using a fluorescence microscope.

e Analysis: Quantify the fluorescence intensity inside the organoid lumen compared to the
surrounding cells. Increased luminal fluorescence indicates a compromised barrier function.

[1][]

Protocol 4: Measurement of Oxidative Stress

Reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.
Materials:

e Treated CLCOs

e ROS detection reagent (e.g., H2DCFDA)

e Fluorescence microplate reader or microscope

Procedure:

o Loading: After drug treatment (e.g., 2 hours for early events), wash the organoids and
incubate them with the ROS detection reagent in basal medium according to the
manufacturer's protocol (e.g., 10 uM H2DCFDA for 30 minutes at 37°C).

» Washing: Gently wash the organoids to remove the excess probe.

o Measurement: Measure the fluorescence intensity using a microplate reader (EX/Em
~485/535 nm) or visualize under a fluorescence microscope. An increase in fluorescence
indicates higher levels of ROS.[2]

Potential Applications for Aminopromazine in
Organoid Models

While direct data is lacking, the protocols established for chlorpromazine can be readily
adapted to investigate the effects of aminopromazine in various organoid systems.
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Neurotoxicity and Developmental Effects: Brain organoids could be used to model the
therapeutic and potential adverse effects of aminopromazine on neuronal development,
synaptogenesis, and cell viability, which is relevant for its antipsychotic properties.

Hepatotoxicity Screening: Liver organoids, including cholangiocyte and hepatocyte models,
would be crucial for assessing the potential for aminopromazine to cause drug-induced liver
injury, similar to the studies conducted with chlorpromazine.[1][2][3]

Gastrointestinal Effects: Intestinal organoids could be employed to study the effects of
aminopromazine on gut motility, barrier function, and cell health, given the known
anticholinergic side effects of some phenothiazines.

Mechanism of Action Studies: By combining organoid models with molecular biology
techniques (e.g., CRISPR-Cas9, RNA-seq), the specific signaling pathways modulated by
aminopromazine in a human-relevant context can be elucidated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8434926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434926/
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/alamarblue-cell-viability-reagent-for-microplates-protocol.html
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/alamarblue-cell-viability-reagent-for-microplates-protocol.html
https://pubmed.ncbi.nlm.nih.gov/27060462/
https://pubmed.ncbi.nlm.nih.gov/27060462/
https://www.benchchem.com/product/b1665993#application-of-aminopromazine-in-organoid-models
https://www.benchchem.com/product/b1665993#application-of-aminopromazine-in-organoid-models
https://www.benchchem.com/product/b1665993#application-of-aminopromazine-in-organoid-models
https://www.benchchem.com/product/b1665993#application-of-aminopromazine-in-organoid-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

